molecular formula C12H18O5 B1598389 Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate CAS No. 41301-66-0

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate

Cat. No. B1598389
CAS RN: 41301-66-0
M. Wt: 242.27 g/mol
InChI Key: ZEAPJFYZWGYKCO-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate, also known as ethyl cyanoacetate, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be easily modified to produce a range of derivatives, making it an important building block in the synthesis of various organic compounds.

Scientific Research Applications

Arylation of β-Keto Esters

Ethyl 2-oxocyclopentanecarboxylate, a related compound, has been utilized in the arylation of β-keto esters, demonstrating a convenient route to α-arylated ketones. This reaction, involving aryllead(IV) tricarboxylates, has been explored with a variety of substrates, yielding α-arylated β-keto esters in excellent yield under specific conditions. Such reactions underline the compound's utility in organic synthesis, particularly in creating complex molecular architectures (Pinhey & Rowe, 1980).

Reduction and Stereochemistry of 1,3-Cyclopentanediones

Research has also focused on the reduction of oxo functions in similar compounds, leading to the isolation of various hydroxycyclopentanones and cyclopentanediols. This work provides essential 1H-NMR and 13C-NMR data useful for the structural assignment of isomeric prostaglandin analogues, showcasing the compound's relevance in analytical and preparative organic chemistry (Plantema, Koning, & Huisman, 1977).

Synthesis of Stable Phosphorus Ylides

Ethyl 2-oxo-1-cyclopentanecarboxylate's reaction with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine leads to stable phosphorus ylides, which undergo further reactions to produce valuable cyclobutene derivatives. This process exemplifies the compound's utility in synthesizing phosphorus-containing compounds and highlights its versatility in organic reactions (Asghari, Sobhaninia, & Naderi, 2008).

properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-3-16-10(14)8-12(11(15)17-4-2)7-5-6-9(12)13/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAPJFYZWGYKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCC1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403082
Record name ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate

CAS RN

41301-66-0
Record name ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-oxocyclopentanecarboxylate (93.27 g, 597 mmol) and ethyl 2-bromoacetate (144.64 g, 866 mmol) in acetone (1.2 L) was added K2CO3 (165 g, 1194 mmol). The mixture was heated at 56° C. for 24 h. The solid was filtered off and the filter cake was washed with acetone (3×100 mL). The filtrate was concentrated and the resultant liquid was purified by a silica gel plug to give the title compound as light yellow liquid (54.7 g). LCMS m/z=243.3 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 1.23 (t, J=7.14 Hz, 3H), 1.24 (t, J=7.14 Hz, 3H), 1.95-2.03 (m, 1H), 2.06-2.15 (m, 2H), 2.35-2.50 (m, 2H), 2.55-2.60 (m, 1H), 2.80 (dd, J=15.2, 2.09 Hz, 1H), 2.95 (dd, J=15.2, 2.09 Hz, 1H), 4.09 (q, J=7.14 Hz, 2H), 4.12 (q, J=7.14 Hz, 2H).
Quantity
93.27 g
Type
reactant
Reaction Step One
Quantity
144.64 g
Type
reactant
Reaction Step One
Name
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Gras - Drugs of the Future, 2020 - access.portico.org
Inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn’s disease, are chronic autoimmune diseases, characterized by persistent recruitment of inflammatory cells…
Number of citations: 2 access.portico.org
J Gras - Drug Future, 2020 - access.portico.org
Inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn’s disease, are chronic autoimmune diseases, characterized by persistent recruitment of inflammatory cells…
Number of citations: 1 access.portico.org
AG Montalban, YA Ma, S Johannsen, S Tandel… - Tetrahedron …, 2015 - Elsevier
A novel Fischer pseudo-benzylic decarboxylation approach to the 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl system was developed starting from geminally substituted cyclopentanone …
Number of citations: 5 www.sciencedirect.com

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